molecular formula C5H4F4N2 B1310946 3,5-bis(difluoromethyl)-1H-pyrazole CAS No. 77614-79-0

3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No. B1310946
CAS RN: 77614-79-0
M. Wt: 168.09 g/mol
InChI Key: YYPFZXBEOCAFDL-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1H-pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. The specific compound of interest features difluoromethyl groups (-CF2H) attached to the 3 and 5 positions of the pyrazole ring. While the provided papers do not directly discuss 3,5-bis(difluoromethyl)-1H-pyrazole, they do provide insights into the properties and synthesis of related pyrazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole core and the introduction of various substituents. For instance, the synthesis of 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles involves the transformation of a carboxylic group into a trifluoromethyl group using sulfur tetrafluoride, which suggests a potential pathway for introducing fluorinated groups into the pyrazole ring . Additionally, the synthesis of bis(pyrazolyl)borates from 3,5-bis(trifluoromethyl)pyrazole indicates the versatility of pyrazole derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the formation of tetramers through hydrogen bonds and the presence of dynamic disorder in the crystal . Similarly, the crystal structure of other pyrazole derivatives has been elucidated, showing diverse geometries and packing arrangements in the solid state .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions, often serving as ligands or intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the nature of their substituents. For instance, the synthesis of novel pyrazole derivatives with antimicrobial activity involves coupling reactions and the use of specific functional groups like the CN group . The preparation of metal coordination polymers with pyrazole-based ligands further demonstrates the ability of these compounds to engage in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and substituents. The presence of fluorinated groups, for example, can significantly impact the compound's reactivity, solubility, and stability. The study of 3,5-bis(trifluoromethyl)pyrazole and its derivatives has provided insights into their spectroscopic properties, including NMR and IR spectra, as well as their thermal and luminescence properties in the solid state . Additionally, the nonlinear optical properties of certain pyrazole derivatives have been attributed to small energy gaps between their frontier molecular orbitals .

Scientific Research Applications

Summary of the Application

“3,5-bis(difluoromethyl)-1H-pyrazole” is used in difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application or Experimental Procedures

The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Application as Growth Inhibitors of Drug-Resistant Bacteria

Summary of the Application

“3,5-bis(difluoromethyl)-1H-pyrazole” derivatives have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria .

Methods of Application or Experimental Procedures

The study involved the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .

Results or Outcomes

Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .

3. Application in Late-stage Difluoromethylation

Summary of the Application

“3,5-bis(difluoromethyl)-1H-pyrazole” is used in late-stage difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application or Experimental Procedures

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

4. Application in FDA-Approved Trifluoromethyl Group-Containing Drugs

Summary of the Application

“3,5-bis(difluoromethyl)-1H-pyrazole” is used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .

Methods of Application or Experimental Procedures

The 3,5-bis(trifluoromethyl)benzamide 5a, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate 5b, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

Results or Outcomes

This method has been used in the synthesis of FDA-approved drugs containing the trifluoromethyl group .

5. Application in Trifluoromethoxy Group Synthesis

Summary of the Application

“3,5-bis(difluoromethyl)-1H-pyrazole” is used in the synthesis of trifluoromethoxy group, which is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

Methods of Application or Experimental Procedures

The trifluoromethoxy group synthesis involves various chemical reactions, and the specific procedures can vary depending on the desired end product .

Results or Outcomes

The trifluoromethoxy group has been found to have numerous applications in medicines, electronics, agrochemicals, and catalysis .

6. Application in the Production of Selinexor

Summary of the Application

“3,5-bis(difluoromethyl)-1H-pyrazole” is used in the production of Selinexor, a drug used for the treatment of cancer .

Methods of Application or Experimental Procedures

The production of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

Results or Outcomes

The result of this process is the production of Selinexor, a drug that has been approved by the FDA for the treatment of cancer .

properties

IUPAC Name

3,5-bis(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPFZXBEOCAFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427121
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(difluoromethyl)-1H-pyrazole

CAS RN

77614-79-0
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Giornal, G Landelle, N Lui, JP Vors… - … Process Research & …, 2014 - ACS Publications
The synthesis of 3,5-bis(fluoroalkyl)-pyrazoles as novel agrophores is described. Commercially available fluoroacetoacetates are treated with BF 3 -activated TFEDMA affording in a …
Number of citations: 24 pubs.acs.org
E Schmitt, G Landelle, JP Vors, N Lui… - European Journal of …, 2015 - Wiley Online Library
A new and general approach to important fluoroalkyl‐substituted pyrazoles has been developed. The approach is based on the use of fluoroalkyl amino reagents and their Lewis acid …
P Jeschke - European Journal of Organic Chemistry, 2022 - Wiley Online Library
To ensure sustainability, the agrochemical industry is faced with enormous challenges, from provision of high‐quality food to water use, environmental impact and growing world …

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